![molecular formula C21H20N2O4 B5034702 N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide is a complex organic compound that features a naphthalene ring system and a nitrophenyl group
Preparation Methods
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide typically involves multi-component reactions. One common method includes the condensation of β-naphthol, an aldehyde, and a suitable amine under catalytic conditions. For instance, ammonium acetate can be used as a catalyst in a one-pot synthesis approach, which is efficient and yields high purity products . Industrial production methods may involve similar multi-component reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s quality.
Chemical Reactions Analysis
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring. Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide exerts its effects involves interactions with various molecular targets. For instance, the compound can act as a free radical scavenger, neutralizing reactive oxygen species through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . These interactions are crucial in preventing oxidative stress and related cellular damage.
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide can be compared with other similar compounds such as:
(E)-4-((2-Hydroxynaphthalen-1-yl)methyleneamino)-N-(thiazol-2-yl)benzenesulfonamide: This compound also features a naphthalene ring and exhibits similar chemical reactivity.
2-[(2-Hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles: These compounds share the naphthalene core and are used in similar research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-5-19(25)22-21(15-8-11-16(12-9-15)23(26)27)20-17-7-4-3-6-14(17)10-13-18(20)24/h3-4,6-13,21,24H,2,5H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXVMBNLDNNXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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